molecular formula C15H17N3O3 B2548961 6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide CAS No. 2034362-14-4

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2548961
CAS No.: 2034362-14-4
M. Wt: 287.319
InChI Key: XDFDERKXTUXKLR-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group attached to the pyrimidine ring and another methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
  • 6-methoxy-N-[2-(3-chlorophenyl)ethyl]pyrimidine-4-carboxamide
  • 6-methoxy-N-[2-(3-methylphenyl)ethyl]pyrimidine-4-carboxamide

Uniqueness

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is unique due to the presence of two methoxy groups, which enhance its chemical stability and biological activity. The specific positioning of the methoxy groups also contributes to its distinct pharmacological profile compared to other similar compounds .

Properties

IUPAC Name

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-5-3-4-11(8-12)6-7-16-15(19)13-9-14(21-2)18-10-17-13/h3-5,8-10H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDERKXTUXKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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